

overcoming pre-systemic metabolism of (S)-Azelastine

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Compound Focus: (S)-Azelastine

CAS No.: 143228-85-7

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Azelastine Pharmacokinetics & Metabolism Data

The tables below summarize key quantitative data on azelastine's systemic exposure and metabolic pathways, which are central to overcoming pre-systemic metabolism.

| **Administration Route** | **Bioavailability** | **Key Findings** | **Source / Context** | | :--- | :--- | :--- | :--- | | Intranasal (Market Formulation) | ~40% | Azelastine bioavailability was similar between a novel combination spray and the marketed Astelin product [1]. | | Intranasal (Combination Formulation) | ~40% (vs. Astelin) | No significant pharmacokinetic interaction found between azelastine and fluticasone propionate in a combination nasal spray [1]. | | Oral | Information not explicitly found in search results | Information not explicitly found in search results | |

Cytochrome P450 Enzyme	Inhibition by Azelastine	Inhibition by Desmethylazelastine	Clinical Significance
CYP2D6	Competitive (Ki = 1.2 µM)	Competitive (Ki = 1.5 µM)	Potential for in vivo interaction; use caution with co-administered drugs [2].
CYP2C9	Competitive (Ki = 13.9 µM)	Competitive (Ki = 15.0 µM)	Likely clinically insignificant [2].

Cytochrome P450 Enzyme	Inhibition by Azelastine	Inhibition by Desmethylazelastine	Clinical Significance
CYP2C19	Competitive (K _i = 21.9 μM)	Competitive (K _i = 7.3 μM)	Likely clinically insignificant [2].
CYP3A4	Competitive (K _i = 23.7 μM)	Competitive (K _i = 13.2 μM)	Likely clinically insignificant [2].
CYP2B6	Not significant	Uncompetitive (K _i = 32.6 μM)	Likely clinically insignificant [2].

Experimental Protocols for Bioavailability Assessment

For researchers aiming to replicate or build upon the findings of azelastine's intranasal bioavailability, here is a detailed methodology based on a clinical pharmacokinetic study [1].

• 1. Study Design

- **Type:** Randomized, open-label, single-dose, crossover study.
- **Sequence:** Three-period, six-sequence.
- **Washout Period:** At least 10 days between treatments to eliminate carryover effects.

• 2. Subjects & Ethics

- **Population:** Healthy adult volunteers (aged 18-45 years), non-smokers.
- **Health Screening:** No history of clinically significant allergic or respiratory disease.
- **Consent:** Written informed consent must be obtained from all subjects after ethics committee approval.

• 3. Formulations & Dosing

- **Test Formulation:** The novel azelastine nasal spray (e.g., MP29-02 containing 0.1% azelastine HCl).
- **Reference Formulations:**
 - The marketed single-entity product (e.g., Astelin).
 - A matching mono-formulation without the second active drug (e.g., MP29-02-AZE-mono).
- **Dosing:** Each dose consists of **two sprays per nostril** (total 548 μg azelastine), administered under supervision after proper training.

- **4. Blood Sample Collection**

- **Schedule:** Collect plasma samples pre-dose and at multiple time points post-dose. A suggested schedule is: 8, 15, 30, 45 min, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours. For azelastine, extending collection to 120 hours may be necessary due to its long half-life [1].

- **5. Bioanalytical Method**

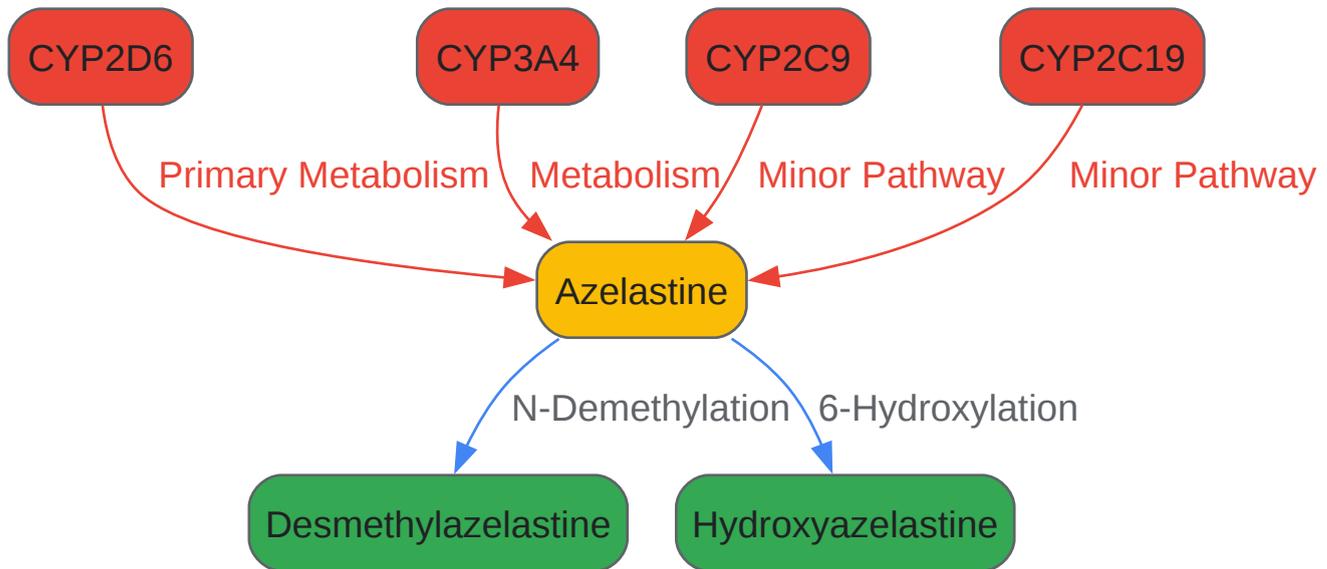
- **Technique:** Use **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)**.
- **Calibration:** Develop a validated method for quantifying azelastine in human plasma with a lower limit of quantification (LLOQ) sufficient to detect low pg/mL concentrations.

- **6. Pharmacokinetic & Statistical Analysis**

- **Parameters:** Calculate key parameters including Peak plasma concentration (C_{max}), Time to C_{max} (T_{max}), and Area under the plasma concentration-time curve from zero to the last measurable time point ($AUC_{(0,tlast)}$).
- **Comparison:** Perform ANOVA on log-transformed C_{max} and AUC values. Demonstrate bioequivalence if the 90% confidence intervals for the geometric mean ratios (Test/Reference) fall within the acceptance range (typically 80.00% - 125.00%).

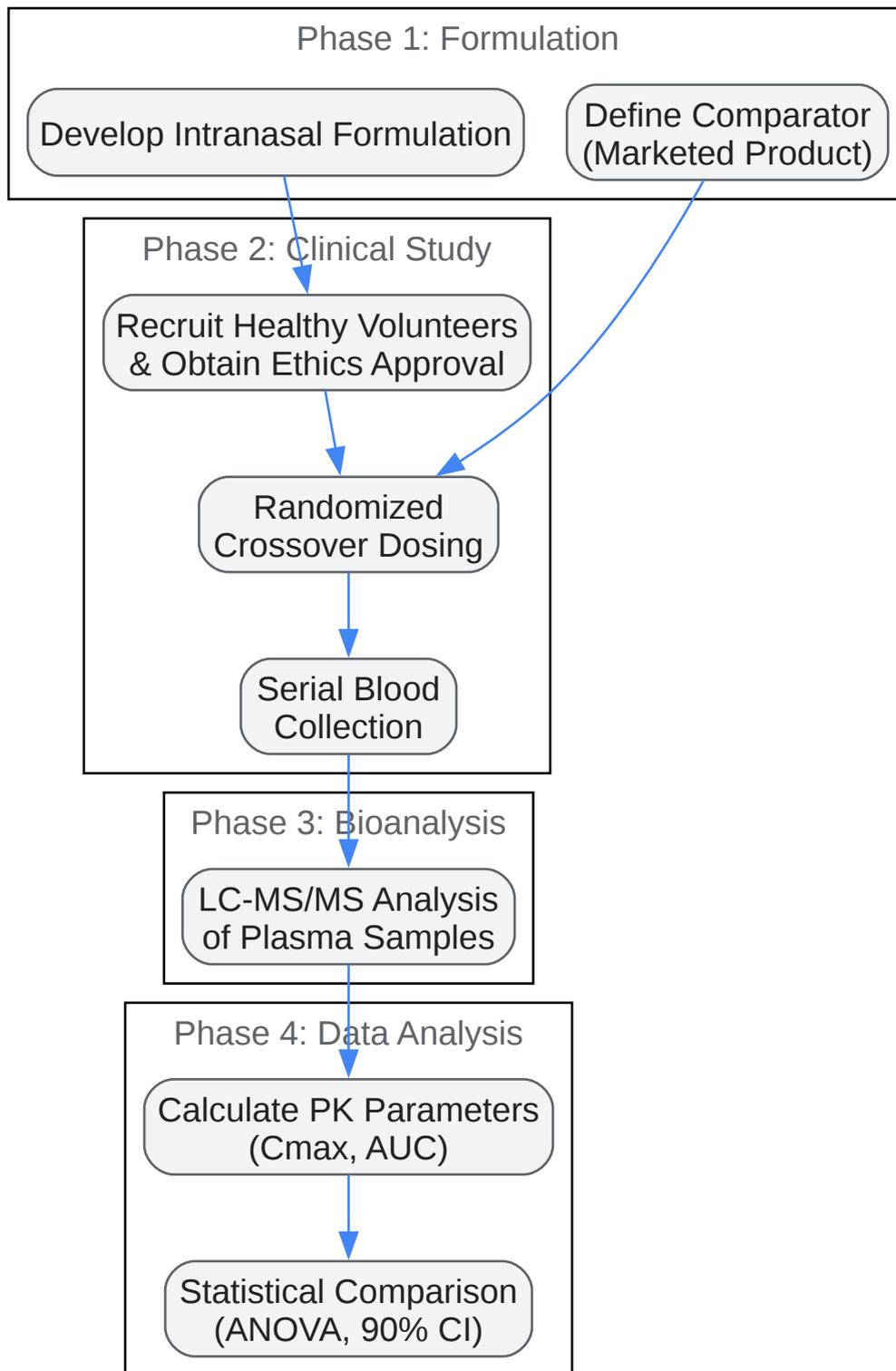
Azelastine Metabolic Pathway & Experimental Workflow

The following diagrams illustrate the metabolic pathway of azelastine and the experimental workflow for assessing its bioavailability, which can guide your experimental design.



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Diagram 1: Primary Metabolic Pathways of Azelastine. The diagram shows that azelastine is primarily metabolized by cytochrome P450 enzymes, mainly CYP2D6 and CYP3A4, into its two major metabolites. This first-pass metabolism is a key target for bypass strategies [2].



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Diagram 2: Workflow for Assessing Azelastine Bioavailability. This workflow outlines the key stages of a clinical study designed to compare the systemic exposure of different azelastine formulations, following a

standard crossover design [1].

Key Insights for Troubleshooting

- **Focus on the Metabolite:** The metabolite **desmethylazelastine** exhibits stronger inhibition of several CYP enzymes than the parent drug [2]. When predicting drug-drug interactions, the combined effect of both the parent compound and its active metabolite must be considered.
- **Leverage Existing Safety Data:** The systemic exposure to azelastine from intranasal sprays is considered low, and the formulations have a well-established systemic safety profile [1]. This can be a key point when proposing a formulation strategy to regulatory bodies.
- **Explore Non-H1 Receptor Effects:** Emerging research indicates that azelastine has other biological properties, such as inhibiting the secretion of pro-inflammatory cytokines (IL-6, TNF- α , IL-8) [3]. While not directly related to pre-systemic metabolism, these pleiotropic effects could be relevant for its overall therapeutic profile.

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